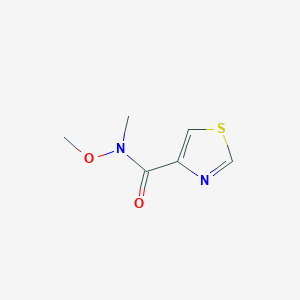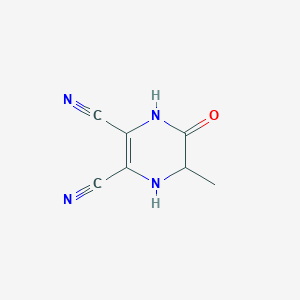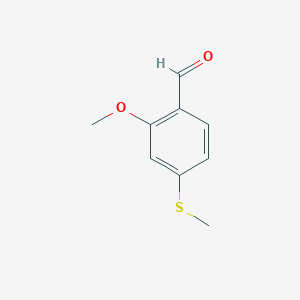![molecular formula C8H18N2O3 B8639750 tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate](/img/structure/B8639750.png)
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate
概要
説明
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an aminooxy group, a methyl group, and a tert-butyl ester group. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-aminoethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as mixing, reaction, separation, and purification.
化学反応の分析
Types of Reactions
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the aminooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted carbamates and esters.
科学的研究の応用
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. The compound can also interact with cellular pathways, modulating various biochemical processes.
類似化合物との比較
Similar Compounds
- (2-Aminooxy-ethyl)-methyl-carbamic acid ethyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid isopropyl ester
- (2-Aminooxy-ethyl)-methyl-carbamic acid benzyl ester
Uniqueness
tert-butylN-[2-(aminooxy)ethyl]-N-methylcarbamate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications.
特性
分子式 |
C8H18N2O3 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
tert-butyl N-(2-aminooxyethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(4)5-6-12-9/h5-6,9H2,1-4H3 |
InChIキー |
SQGVTSILTDRAAI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCON |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
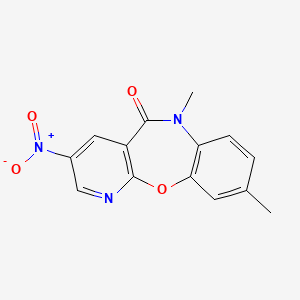

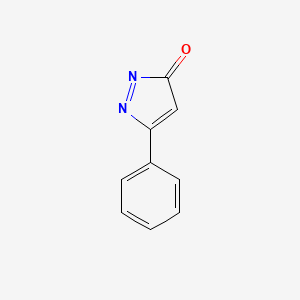
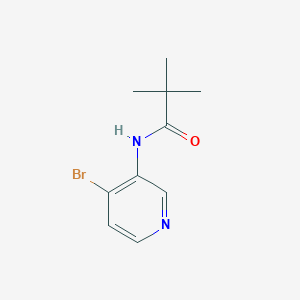
![(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide](/img/structure/B8639682.png)
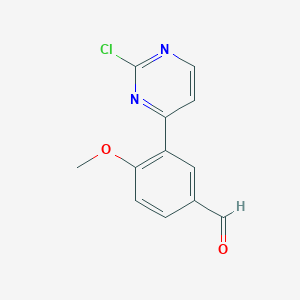
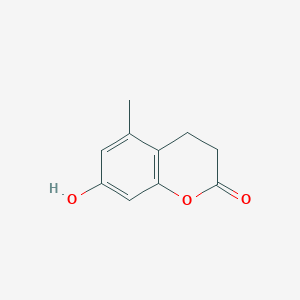
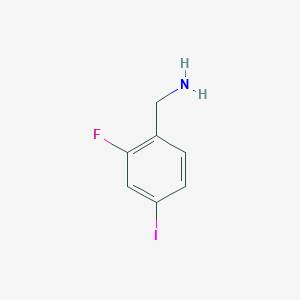
![Dibenzo[b,d]thiophene-2-sulfonyl chloride](/img/structure/B8639707.png)
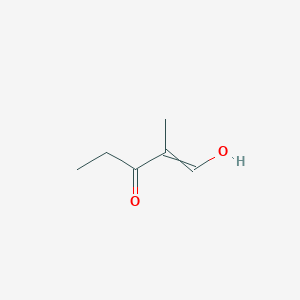
![4-[(4-Hydroxycyclohexyl)amino]-3-nitrobenzonitrile](/img/structure/B8639722.png)
